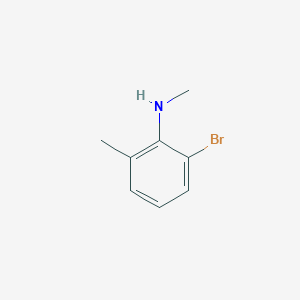
2-bromo-N,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and two methyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-N,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride at room temperature. Another method involves the use of mesitylene as a reaction solvent to participate in a methylation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic Substitution: The compound can react with nucleophiles to form new derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines and other aromatic compounds.
Oxidation and Reduction: Products include quinones and reduced amines.
Applications De Recherche Scientifique
2-Bromo-N,6-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: It is used as a reagent in the determination of iodine in pharmaceuticals and food products.
Mécanisme D'action
The mechanism of action of 2-bromo-N,6-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in coordination chemistry. Additionally, its electrophilic and nucleophilic properties enable it to undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
2-Bromo-N,6-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the bromine atom and has different reactivity and applications.
2-Bromoaniline: Lacks the dimethylamino group and has different chemical properties.
6-Bromo-N,N-dimethylaniline: Similar structure but different position of the bromine atom, leading to different reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H10BrN |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
2-bromo-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
Clé InChI |
SIYFWDFJYHFNBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


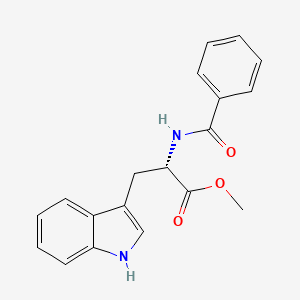

![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
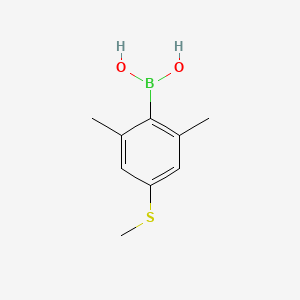
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
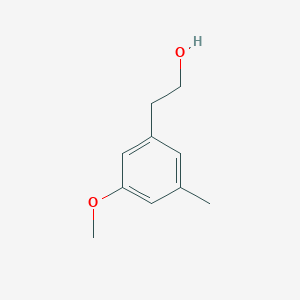
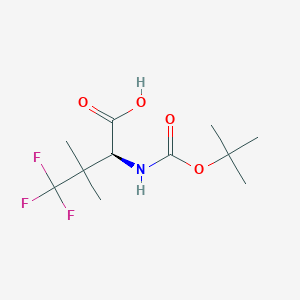
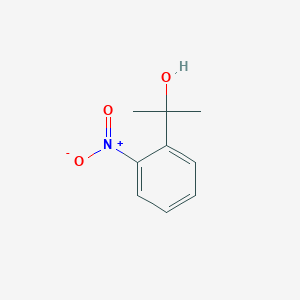


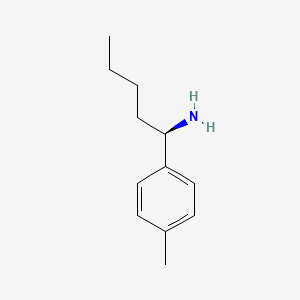
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
